For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO). [] Similarly, other derivatives were synthesized using variations of this method, highlighting the adaptability of this approach for different substituents. [, , , , , , , , , , , , , , , , , , , , , , , ]
The molecular structure of 1,2,4-oxadiazole derivatives, including the target compound, significantly influences their properties and potential applications. Studies on related compounds suggest that the presence of electron-withdrawing groups like chlorine and nitro groups can impact the electron distribution within the oxadiazole ring, influencing its reactivity and interactions with biological targets. [, , , , , , , , ]
Crystallographic studies of similar compounds reveal important structural features like bond lengths, bond angles, and dihedral angles between the aromatic rings and the oxadiazole ring. [, , , , , , , , , , ] These data provide valuable information about the spatial arrangement of atoms within the molecule, which can be crucial for understanding its interactions with enzymes or receptors.
For instance, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole exhibited potent and selective inhibition of human monoamine oxidase B (MAO-B). [] MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine, and inhibitors of this enzyme are used in the treatment of neurodegenerative diseases like Parkinson's disease.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1